molecular formula C20H21ClFN5O3S B10834209 4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B10834209
M. Wt: 465.9 g/mol
InChI Key: GUCBTAMMWIOHHO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PMID25666693-Compound-114 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25666693-Compound-114 has several scientific research applications:

    Chemistry: It is used in the study of chemical reactions and synthesis methods.

    Biology: It is used to investigate the biological pathways and molecular targets involved in pain perception.

    Medicine: It is used in the development of pain management therapies, particularly for cancer-related pain and neuropathic pain.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar compounds to PMID25666693-Compound-114 include other TRPV1 antagonists such as:

PMID25666693-Compound-114 is unique in its specific synthesis method and its broad range of indications for different types of pain.

Properties

Molecular Formula

C20H21ClFN5O3S

Molecular Weight

465.9 g/mol

IUPAC Name

4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C20H21ClFN5O3S/c21-15-8-12(7-14(29)11-28)10-23-18(15)26-3-5-27(6-4-26)20(30)25-19-24-16-2-1-13(22)9-17(16)31-19/h1-2,8-10,14,28-29H,3-7,11H2,(H,24,25,30)/t14-/m1/s1

InChI Key

GUCBTAMMWIOHHO-CQSZACIVSA-N

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C[C@H](CO)O)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)CC(CO)O)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.